5-Anilino-1,2,3,4-thiatriazole

Description

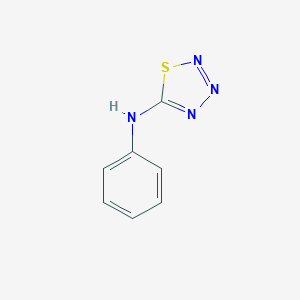

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-phenylthiatriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c1-2-4-6(5-3-1)8-7-9-10-11-12-7/h1-5H,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIAWXNTQCZGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156738 | |

| Record name | 1,2,3,4-Thiatriazol-5-amine, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-30-3 | |

| Record name | N-Phenyl-1,2,3,4-thiatriazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Anilino-1,2,3,4-thiatriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Phenylamino)thiatriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Thiatriazol-5-amine, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Anilino-1,2,3,4-thiatriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ANILINO-1,2,3,4-THIATRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KA7V67JKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Anilino 1,2,3,4 Thiatriazole and Its Derivatives

Classical Approaches to 1,2,3,4-Thiatriazole Ring Formation

Traditional syntheses of the 1,2,3,4-thiatriazole ring have historically relied on two principal pathways: the diazotization of thiosemicarbazides and the reaction of isothiocyanates with hydrazoic acid.

Diazotization of Thiosemicarbazides and Thiohydrazides

A well-established and general route to 5-substituted-amino-1,2,3,4-thiatriazoles involves the diazotization of 4-substituted-thiosemicarbazides with nitrous acid. thieme-connect.denih.govresearchgate.net This reaction has been pivotal in forming the thiatriazole ring and has been confirmed through infrared absorption and chemical degradation studies. nih.govresearchgate.net The reaction of nitrous acid with 4-alkyl- or 4-aryl-thiosemicarbazides leads to the corresponding 5-(substituted)amino-1,2,3,4-thiatriazole. nih.govresearchgate.net For instance, a series of new 4-substituted-thiosemicarbazides have been synthesized and subsequently converted to their corresponding 5-(substituted)aminothiatriazoles via diazotization. cdnsciencepub.combhu.ac.in

Similarly, the diazotization of p-substituted thiobenzhydrazides has been employed to synthesize 5-(p-substituted)phenyl-1,2,3,4-thiatriazoles. clearsynth.comresearchgate.net

Table 1: Examples of 5-Substituted-Amino-1,2,3,4-Thiatriazoles from Thiosemicarbazides

| Starting Material (4-Substituted-Thiosemicarbazide) | Product (5-Substituted-Amino-1,2,3,4-Thiatriazole) | Reference |

| 4-Alkyl-thiosemicarbazide | 5-(Alkyl)amino-1,2,3,4-thiatriazole | nih.govresearchgate.net |

| 4-Aryl-thiosemicarbazide | 5-(Aryl)amino-1,2,3,4-thiatriazole | nih.govresearchgate.net |

Reaction of Isothiocyanates with Hydrazoic Acid

An alternative classical approach that yields the identical 5-(substituted)amino-1,2,3,4-thiatriazole is the reaction of alkyl or aryl isothiocyanates with hydrazoic acid. nih.govresearchgate.netclearsynth.com This method provides a convergent pathway to the thiatriazole ring system. The yield of the product in this reaction appears to be influenced by the electronic properties of the substituent on the isothiocyanate, with yields decreasing as the electron-donating properties of the substituent increase. researchgate.net It has been noted that monosaccharide isothiocyanates also react with hydrazoic acid to form the corresponding 1,2,3,4-thiatriazole derivatives. researchgate.net

Modern and Efficient Synthetic Strategies

More recent synthetic efforts have focused on developing more streamlined and efficient methods, such as one-pot procedures and novel cyclization reactions.

One-Pot Procedures for Substituted 5-Aminothiatriazoles

Convenient one-pot syntheses have been developed for 5-(substituted amino)-1,2,3,4-thiatriazoles. researchgate.net One such procedure involves the reaction of bis(1H-benzotriazol-1-yl)methanethione with amines, affording the desired products in good yields ranging from 73–97%. researchgate.net Another one-pot approach allows for the synthesis of 1-substituted tetrazole-5-thiones and 1-substituted 5-alkyl(aryl)sulfanyltetrazoles from organic isothiocyanates by treatment with sodium azide (B81097) in the presence of pyridine (B92270). researchgate.net

Cyclization Reactions Involving Azide Anion and Thiocarbamoyl Equivalents

Modern strategies also include cyclization reactions that utilize the azide anion and various thiocarbamoyl equivalents. A notable protocol involves the use of thiocarbamoylimidazolium salts, which are synthesized from the corresponding amines. These salts act as thiocarbamoyl cation equivalents. Subsequent substitution with the azide anion followed by electrocyclization furnishes substituted aminothiatriazoles in good to excellent yields.

Another approach involves the reaction of sodium thiobenzoyl-thioglycollates with sodium azide to produce 5-(p-substituted)phenyl-1,2,3,4-thiatriazoles. clearsynth.comresearchgate.net Furthermore, the reaction of organic isothiocyanates with sodium azide in an aqueous medium has been shown to be an advantageous method for producing 1-substituted-tetrazoline-5-thiones, which are isomeric to the aminothiatriazoles. cdnsciencepub.combhu.ac.in

Synthesis of N-Substituted Anilino Derivatives

The synthesis of derivatives with substitutions on the anilino nitrogen of 5-anilino-1,2,3,4-thiatriazole has also been explored. Alkylation of 5-arylamino-1,2,3,4-thiatriazoles has been shown to yield N-substituted products. The specific product formed can depend on the alkylating agent used. For example, methylation with diazomethane (B1218177) tends to yield 4-methyl-5-arylimino-1,2,3,4-thiatriazoles, whereas the use of dimethyl sulfate (B86663) results in the formation of 5-N-aryl-N-methyl-amino-1,2,3,4-thiatriazoles. The structure of these alkylation products can be characterized using techniques such as 13C NMR spectroscopy.

Table 2: Alkylation of 5-Arylamino-1,2,3,4-Thiatriazoles

| Starting Material | Alkylating Agent | Product | Reference |

| 5-Arylamino-1,2,3,4-thiatriazole | Diazomethane | 4-Methyl-5-arylimino-1,2,3,4-thiatriazole | |

| 5-Arylamino-1,2,3,4-thiatriazole | Dimethyl sulfate | 5-N-Aryl-N-methyl-amino-1,2,3,4-thiatriazole |

Strategies for Phenyl Group Incorporation at the Amino Moiety

The primary and most established method for incorporating a phenyl group at the amino moiety of the 5-amino-1,2,3,4-thiatriazole core involves the use of phenyl-substituted thiosemicarbazides as starting materials. The general synthetic route is the diazotization of 4-substituted thiosemicarbazides. researchgate.netresearchgate.net For instance, the reaction of 4-phenylthiosemicarbazide (B147422) with nitrous acid yields this compound. This method is versatile and allows for the preparation of a variety of N-aryl derivatives by starting with the corresponding 4-arylthiosemicarbazides.

Another approach involves the reaction of aryl isothiocyanates with hydrazoic acid, which also leads to the formation of 5-(substituted)amino-1,2,3,4-thiatriazoles. researchgate.net The choice of solvent can influence the reaction's yield and purity, with water sometimes being an advantageous solvent. researchgate.net The electronic properties of the substituent on the isothiocyanate can also affect the yield, with electron-donating groups tending to decrease the yield. researchgate.net

More contemporary methods, such as the Buchwald-Hartwig cross-coupling reaction, have been developed for the synthesis of 5-(het)arylamino-1,2,3-triazole derivatives, a related class of compounds. This palladium-catalyzed reaction couples 5-amino or 5-halo-1,2,3-triazoles with (het)aryl halides or amines, respectively, offering an efficient route to these molecules in high yields. nih.govnih.gov While this has been demonstrated for 1,2,3-triazoles, the principles could potentially be adapted for thiatriazole synthesis.

The following table summarizes key findings from various synthetic approaches:

| Starting Material | Reagent | Product | Key Findings |

| 4-Phenylthiosemicarbazide | Nitrous Acid | This compound | A general and widely used method. |

| Phenyl isothiocyanate | Hydrazoic Acid | This compound | An alternative route to the target compound. |

| 5-Amino-1,2,3-triazoles | Aryl halides | 5-Arylamino-1,2,3-triazoles | Buchwald-Hartwig coupling offers high yields for related triazole derivatives. nih.govnih.gov |

Investigation of Alternative Amination Pathways

Research into alternative amination pathways for the 5-amino-1,2,3,4-thiatriazole scaffold is ongoing. One-pot procedures have been developed for the convenient synthesis of 5-(substituted amino)-1,2,3,4-thiatriazoles from bis(1H-benzotriazol-1-yl)methanethione and various amines, achieving yields between 73% and 97%. researchgate.net

The alkylation of 5-arylamino-1,2,3,4-thiatriazoles presents another pathway for modification. For example, methylation with diazomethane results in 4-methyl-5-arylimino-1,2,3,4-thiatriazoles, while using dimethyl sulfate leads to the formation of 5-N-aryl-N-methyl-amino-1,2,3,4-thiatriazoles. researchgate.net This demonstrates that the site of alkylation can be controlled by the choice of the alkylating agent.

Furthermore, the thermal decomposition of 5-amino-1,2,3,4-thiatriazoles has been studied, with some researchers proposing the formation of a thiazirine intermediate. uzh.ch Understanding these decomposition pathways is crucial as it can inform the development of more stable derivatives and new synthetic strategies.

A summary of alternative pathways and modifications is presented in the table below:

| Reaction Type | Reagents | Product(s) | Key Findings |

| One-Pot Synthesis | Bis(1H-benzotriazol-1-yl)methanethione, Amines | 5-(Substituted amino)-1,2,3,4-thiatriazoles | Convenient and high-yielding procedure. researchgate.net |

| Methylation | Diazomethane | 4-Methyl-5-arylimino-1,2,3,4-thiatriazoles | Alkylation occurs on the ring nitrogen. researchgate.net |

| Methylation | Dimethyl sulfate | 5-N-Aryl-N-methyl-amino-1,2,3,4-thiatriazoles | Alkylation occurs on the exocyclic nitrogen. researchgate.net |

Reactivity and Mechanistic Studies of 5 Anilino 1,2,3,4 Thiatriazole

Thermal and Photochemical Decomposition Pathways

The 1,2,3,4-thiatriazole ring system is inherently unstable, often decomposing upon heating, and in some instances, even at room temperature. researchgate.net This instability is a defining characteristic and drives much of its reaction chemistry.

Nitrogen and Sulfur Extrusion Mechanisms

The decomposition of 5-anilino-1,2,3,4-thiatriazole can proceed through different pathways depending on the conditions. Thermolysis, or decomposition induced by heat, can lead to the extrusion of molecular nitrogen (N₂) and elemental sulfur. uzh.ch One proposed mechanism for the thermal decomposition of 5-amino-1,2,3,4-thiatriazoles suggests a stepwise elimination of N₂ and sulfur, potentially via a thiazirine intermediate, to form substituted cyanamides. uzh.chresearchgate.net

Photochemical decomposition, initiated by the absorption of light, of 5-substituted 1,2,3,4-thiatriazoles has been shown to proceed via the elimination of a nitrogen molecule. oup.com This process is distinct from some thermal decomposition pathways that may involve the extrusion of N₂S. uzh.ch The nature of the substituent at the 5-position can influence the specific decomposition route. uzh.ch

| Decomposition Method | Primary Extruded Species | Proposed Intermediate | Final Product (Example) |

| Thermal | N₂ and S | Thiazirine | Phenyl cyanamide (B42294) uzh.chresearchgate.net |

| Photochemical | N₂ | Thiazirine/Nitrile sulfide (B99878) system uzh.ch | Varies depending on reactants |

Formation of Reactive Intermediates

The decomposition of this compound is a source of highly reactive intermediates. The extrusion of nitrogen and sulfur can generate species that are not stable under normal conditions but can be trapped by other molecules.

Upon thermal decomposition, substituted cyanamides are formed. researchgate.net Photochemical decomposition, on the other hand, is thought to generate a thiazirine/nitrile sulfide system. uzh.ch These intermediates are key to understanding the subsequent reactions of the parent compound. For instance, the sulfur atom transferred during decomposition can be intercepted by thioketones to form elusive thiocarbonyl S-sulfides, which are themselves reactive 1,3-dipoles. uzh.ch These can then undergo cycloaddition reactions. uzh.ch

Reactions with Nucleophiles and Electrophiles

The this compound molecule possesses sites that are susceptible to attack by both nucleophiles and electrophiles, leading to a diverse range of chemical transformations.

Base-Catalyzed Degradation and Isomerization to 1-Substituted-Tetrazole-5-thiols

In the presence of aqueous bases, 5-(substituted)amino-1,2,3,4-thiatriazoles undergo two primary competitive reactions. cdnsciencepub.comresearchgate.net The first is a degradation pathway that results in the formation of an isothiocyanate and an azide (B81097) ion. cdnsciencepub.comresearchgate.net The second is an isomerization to a 1-substituted-tetrazole-5-thiol. cdnsciencepub.comresearchgate.net

The prevalence of each pathway is dependent on the nature of the substituent on the amino group. cdnsciencepub.comresearchgate.net When the substituent is an aryl group, as in this compound, both degradation and isomerization occur. cdnsciencepub.comresearchgate.net The isomerization to the more stable 1-phenyltetrazole-5-thiol (B125466) can be achieved by refluxing with aqueous sodium hydroxide. cdnsciencepub.com This conversion is thought to involve a dearrangement-rearrangement mechanism. researchgate.netcdnsciencepub.com The yield of the tetrazole-5-thiol is influenced by the electronic properties of the aryl substituent, with more electronegative groups favoring isomerization. cdnsciencepub.comresearchgate.net

| Reaction Condition | Products | Predominant Pathway for Aryl Substituents |

| Aqueous Base | Isothiocyanate, Azide ion, 1-Substituted-tetrazole-5-thiol | Both degradation and isomerization occur cdnsciencepub.comresearchgate.net |

Alkylation, Acylation, and Sulfonylation of the Amino Group

The amino group of this compound and its derivatives can be targeted by various electrophilic reagents, leading to alkylation, acylation, and sulfonylation products. The site of these reactions can be influenced by the specific reagent and reaction conditions.

Alkylation of 5-arylamino-1,2,3,4-thiatriazoles with diazomethane (B1218177) results in methylation at the N-4 position of the thiatriazole ring, yielding 4-methyl-5-arylimino-1,2,3,4-thiatriazoles. researchgate.netresearchgate.net In contrast, using dimethyl sulfate (B86663) as the alkylating agent leads to methylation of the exocyclic amino group, forming 5-N-aryl-N-methyl-amino-1,2,3,4-thiatriazoles. researchgate.netresearchgate.net

Acylation of 5-amino-1,2,3,4-thiatriazole has been reported to be complex, sometimes leading to the fission of the thiatriazole ring. scispace.com For instance, treatment with aroyl chlorides in the presence of pyridine (B92270) can result in the formation of 2,5-diaryl-1,6-dioxa-6a-thia-3,4-diazapentalenes, accompanied by the loss of nitrogen. rsc.org Acetylation can yield 3,5-diacetamido-1,2,4-thiadiazole. rsc.org However, 5-acylamino-1,2,3,4-thiatriazoles have been successfully prepared by reacting acylisothiocyanates with hydrazoic acid. scispace.com

Sulfonylation reactions have also been studied, with the products being readily characterized by techniques such as 13C NMR spectroscopy. researchgate.netresearchgate.net

| Reagent Type | Reagent Example | Product Type | Reference |

| Alkylation | Diazomethane | 4-Methyl-5-arylimino-1,2,3,4-thiatriazole | researchgate.netresearchgate.net |

| Alkylation | Dimethyl sulfate | 5-N-Aryl-N-methyl-amino-1,2,3,4-thiatriazole | researchgate.netresearchgate.net |

| Acylation | Aroyl chlorides/Pyridine | 2,5-Diaryl-1,6-dioxa-6a-thia-3,4-diazapentalene | rsc.org |

| Acylation | Acetic anhydride | 3,5-Diacetamido-1,2,4-thiadiazole | rsc.org |

| Sulfonylation | Sulfonyl chlorides | N-sulfonylated products | researchgate.netresearchgate.net |

Reactions with Isocyanates and Thioketones

The reaction of 5-anilino-1,2,3,4-thiatriazoles with isocyanates is a notable transformation that leads to the formation of more complex heterocyclic systems. The reaction of 5-(arylamino)-1,2,3,4-thiatriazoles with isocyanates has been found to produce (4-aryl-2-alkyl-3-oxo-1,2,4-thiadiazolidin-5-ylidene)ureas. acs.org This outcome is the result of an unexpected rearrangement, as the initially proposed products were (3-oxo-Δ4-1,2,4-thiadiazolin-5-yl) ureas. researchgate.netacs.org

The thermal decomposition of 5-amino-1,2,3,4-thiatriazoles in the presence of thioketones provides a method for sulfur transfer. uzh.ch This reaction proceeds through the in-situ formation of a thiocarbonyl S-sulfide, which then undergoes a [2+3]-cycloaddition with the thioketone to regioselectively yield 1,2,4-trithiolane (B1207055) derivatives. uzh.ch

Tautomeric Equilibria and Their Influence on Reactivity of this compound

The chemical behavior of this compound is significantly governed by the existence of tautomeric equilibria. Tautomerism in this context refers to the migration of a proton, resulting in distinct structural isomers that are in dynamic equilibrium. For this compound, the principal tautomeric forms are the amino and the imino forms. The position of this equilibrium is a critical determinant of the compound's reactivity, particularly in reactions such as alkylation.

The two primary tautomeric forms of this compound are the exocyclic amino tautomer (3.3a) and the endocyclic imino tautomer (3.3b). In the amino tautomer, the proton resides on the exocyclic nitrogen atom, preserving the aromaticity of the thiatriazole ring. In the imino form, the proton has migrated to one of the nitrogen atoms within the heterocyclic ring, resulting in an imino group outside the ring.

Image of Tautomeric Equilibria of this compound

Spectroscopic methods, particularly 13C NMR spectroscopy, have proven invaluable in the structural elucidation and assignment of tautomeric forms in substituted 5-aminothiatriazoles. researchgate.net The chemical shift of the C5 carbon of the thiatriazole ring is particularly sensitive to the tautomeric state of the molecule.

The influence of this tautomeric equilibrium on the reactivity of this compound is clearly demonstrated in its alkylation reactions. The choice of alkylating agent and reaction conditions can selectively target a specific tautomer, leading to the formation of different isomeric products. This differential reactivity underscores the distinct nucleophilic characteristics of the nitrogen atoms in each tautomeric form.

Research has shown that the alkylation of 5-arylamino-1,2,3,4-thiatriazoles can yield either N-alkylation on the exocyclic amino group or on one of the nitrogen atoms within the thiatriazole ring. researchgate.net For instance, the reaction with diazomethane typically results in methylation on the N4 position of the thiatriazole ring, suggesting that the imino tautomer is the reactive species under these conditions. In contrast, alkylation with dimethyl sulfate tends to occur on the exocyclic amino group, indicating that the amino tautomer is favored in this reaction. researchgate.net

The selective formation of different alkylated products is a direct consequence of the tautomeric equilibrium. The data in the following table illustrates the outcomes of alkylation reactions on 5-arylamino-1,2,3,4-thiatriazoles, which are analogous to the reactivity of this compound.

| Reactant | Alkylation Agent | Predominant Product | Site of Alkylation |

|---|---|---|---|

| 5-Arylamino-1,2,3,4-thiatriazole | Diazomethane | 4-Methyl-5-arylimino-1,2,3,4-thiatriazole | Ring Nitrogen (N4) |

| 5-Arylamino-1,2,3,4-thiatriazole | Dimethyl Sulfate | 5-(N-Aryl-N-methylamino)-1,2,3,4-thiatriazole | Exocyclic Amino Group |

The thermal stability of the resulting alkylated isomers also differs. For example, heating 4-methyl-5-arylimino-1,2,3,4-thiatriazoles can lead to the formation of substituted N-methylaminobenzthiazoles, indicating a rearrangement and loss of nitrogen from the thiatriazole ring. researchgate.net This highlights how the initial site of alkylation, dictated by the tautomeric equilibrium, influences the subsequent chemical transformations of the molecule.

Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy Applications (Infrared, Raman) for Structural Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural assignment of 5-Anilino-1,2,3,4-thiatriazole. These methods probe the vibrational modes of the molecule, allowing for the identification of specific functional groups and skeletal structures.

In research, the IR spectra of 5-arylamino-1,2,3,4-thiatriazoles, including the anilino derivative, display characteristic absorption bands that confirm the presence of the key structural motifs. ijsr.in The spectra provide evidence for the N-H bond of the amino group, the aromatic C-H and C=C bonds of the phenyl ring, and various vibrations associated with the thiatriazole heterocycle. ijsr.in Raman spectroscopy offers complementary data, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. nih.gov The analysis of these spectra is fundamental in confirming the successful synthesis of the compound and in providing insights into its bonding characteristics. ijsr.inresearchgate.net

Table 1: Characteristic Infrared (IR) Absorption Bands for the 5-Arylamino-1,2,3,4-thiatriazole Scaffold

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine (-NH-) | 3100 - 3300 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 |

| C=N Stretch (Cyclic) | Thiatriazole Ring | ~1630 |

| N=N Stretch (Cyclic) | Thiatriazole Ring | 1200 - 1300 |

| C-S Stretch (Cyclic) | Thiatriazole Ring | 600 - 800 |

Data compiled from general spectroscopic principles and findings for related 5-arylamino-1,2,3,4-thiatriazoles. ijsr.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. ¹H NMR and ¹³C NMR spectra provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's carbon-hydrogen framework. dergipark.org.tr

The ¹H NMR spectrum is expected to show distinct signals for the anilino N-H proton and the protons of the phenyl group, with their multiplicity and coupling constants revealing their substitution pattern. The ¹³C NMR spectrum complements this by showing signals for the carbon atoms of the phenyl ring and, importantly, the unique carbon atom within the thiatriazole ring. nih.gov

Furthermore, NMR is a powerful technique for investigating the potential tautomerism in heterocyclic systems. semanticscholar.orgresearchgate.net this compound can theoretically exist in different tautomeric forms, such as the amino form (this compound) and the imino form (5-phenylimino-1,2,3,4-thiatriazolidine). The presence of a labile proton, as indicated by its chemical structure, suggests that such equilibria are possible. nih.gov While detailed tautomeric studies on this specific molecule are not extensively documented, research on related 1,2,4-triazoles demonstrates that NMR, particularly ¹⁵N NMR, can quantify the populations of different tautomers in solution, providing critical insights into the molecule's dynamic behavior. semanticscholar.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Amine (N-H) | 9.0 - 11.0 (broad) |

| ¹H | Aromatic (C-H) | 7.0 - 7.8 |

| ¹³C | Thiatriazole (C5) | 150 - 165 |

| ¹³C | Aromatic (C-N) | 135 - 145 |

| ¹³C | Aromatic (C-H) | 120 - 130 |

Predicted values are based on general NMR principles and data for structurally similar aromatic and heterocyclic compounds. nih.govdergipark.org.tr

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming its molecular formula as C₇H₆N₄S. nih.gov The monoisotopic mass of the compound is 178.0313 Da. nih.gov

The 1,2,3,4-thiatriazole ring is known for its thermal instability. researchgate.net Under the high-energy conditions of electron impact (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation. The most prominent initial fragmentation pathway involves the extrusion of a molecule of nitrogen (N₂), a common behavior for this heterocyclic system. researchgate.netresearchgate.net This loss would result in a radical cation with a mass-to-charge ratio (m/z) of 150. Subsequent fragmentation could involve the cleavage of the phenylamino (B1219803) group or further decomposition of the remaining ring structure. sapub.org Analysis of these fragmentation pathways provides a "fingerprint" that helps to confirm the identity and structure of the compound.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| Ion | Proposed Structure / Loss | m/z (Calculated) |

|---|---|---|

| [M]⁺ | Molecular Ion (C₇H₆N₄S)⁺ | 178 |

| [M - N₂]⁺ | Loss of Nitrogen (C₇H₆N₂S)⁺ | 150 |

| [C₆H₅N]⁺ | Phenylnitrene radical cation | 91 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Fragmentation pathways are proposed based on the known chemistry of the thiatriazole ring and general mass spectrometry principles. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal, revealing bond lengths, bond angles, and intermolecular interactions in the solid state.

While the specific crystal structure of this compound has not been detailed in the reviewed literature, the structure of its parent compound, 5-amino-1,2,3,4-thiatriazole, has been determined. acs.org The study of the parent compound reveals key features of the thiatriazole ring, such as its planarity and specific bond distances. For the anilino derivative, it would be expected that the thiatriazole ring remains largely planar. The phenyl group attached to the exocyclic nitrogen would likely be twisted relative to the plane of the heterocyclic ring to minimize steric hindrance. This technique would also elucidate any significant intermolecular interactions, such as hydrogen bonding involving the anilino N-H group, which dictate the crystal packing arrangement.

Computational and Theoretical Investigations

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental to predicting the electronic behavior of molecules. These ab initio (from first principles) and density functional theory (DFT) approaches solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. irjweb.com For 5-Anilino-1,2,3,4-thiatriazole, DFT studies would be instrumental in understanding its stability, reactivity, and spectroscopic properties.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT studies. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

For a molecule like this compound, the HOMO is likely to be distributed over the electron-rich anilino group and the thiatriazole ring, while the LUMO may be localized on the heterocyclic ring. The precise energies and distributions would depend on the specific DFT functional and basis set used in the calculation.

Table 1: Illustrative Data from a Hypothetical DFT Study on this compound

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates molecular polarity |

Furthermore, DFT calculations can predict various energetic properties, such as the heat of formation and bond dissociation energies, which are crucial for assessing the thermal stability of the thiatriazole ring, a moiety known for its potential instability. researchgate.net

The three-dimensional structure of this compound is not rigid. Rotation around the C-N bond connecting the aniline (B41778) ring to the thiatriazole ring leads to different conformations. Ab initio methods, like Møller-Plesset perturbation theory (MP2), and various semi-empirical methods can be employed to perform a conformational analysis.

These calculations would identify the most stable conformer(s) by mapping the potential energy surface as a function of the torsional angle between the two rings. The results would reveal the energetic barriers to rotation and the relative populations of different conformers at a given temperature. The planarity or non-planarity of the molecule in its lowest energy state would significantly influence its crystal packing and intermolecular interactions.

Molecular Dynamics Simulations to Explore Dynamic Behavior

While quantum chemical methods provide insights into static molecular properties, molecular dynamics (MD) simulations can elucidate the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules).

For this compound, an MD simulation could be used to:

Study the conformational flexibility in solution and identify the preferred orientations of the aniline and thiatriazole rings.

Analyze the hydrogen bonding patterns with solvent molecules, which is important for understanding its solubility and transport properties.

In the context of drug design, simulate the interaction of the molecule with a biological target, providing insights into binding stability and affinity.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the chemical structure of a series of compounds with their biological activity. excli.de Although specific SAR studies on this compound are not documented, the methodology provides a framework for its future investigation as a scaffold for drug discovery.

A typical QSAR study on derivatives of this compound would involve:

Synthesizing a library of analogues with different substituents on the aniline ring.

Measuring the biological activity of these compounds in a relevant assay.

Calculating a set of molecular descriptors for each analogue. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

Developing a mathematical model that relates the descriptors to the observed biological activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies | Reactivity and electron transfer |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Partitioning between water and octanol |

| Topological | Wiener Index | Molecular branching |

Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Exploration of Biological and Medicinal Chemistry Research Applications

Design and Synthesis of 5-Anilino-1,2,3,4-Thiatriazole Derivatives for Biological Screening

The design of novel this compound derivatives for biological screening often involves the modification of the anilino moiety. By introducing various substituents onto the phenyl ring, researchers can systematically alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These modifications are crucial for influencing the molecule's interaction with biological targets and can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.

The synthesis of these derivatives typically starts from commercially available anilines. A common synthetic route involves the reaction of a substituted phenylisothiocyanate with sodium azide (B81097), which leads to the formation of the this compound ring. The substituted phenylisothiocyanates can be prepared from the corresponding anilines by reacting them with thiophosgene or carbon disulfide. This versatile synthetic approach allows for the creation of a diverse library of compounds for subsequent biological evaluation.

Investigation of Antimicrobial Activity of 5-Arylamino-1,2,3,4-Thiatriazole Analogues

Several studies have investigated the antimicrobial potential of 5-arylamino-1,2,3,4-thiatriazole analogues against a range of pathogenic bacteria and fungi. The antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The research in this area has shown that the nature and position of the substituent on the aryl ring play a critical role in the antimicrobial efficacy. For instance, derivatives bearing electron-withdrawing groups such as halogens (chloro, bromo, fluoro) or nitro groups have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The presence of these groups can enhance the compound's ability to penetrate the bacterial cell wall or interact with key microbial enzymes.

Below is a representative data table summarizing the antimicrobial activity of some synthesized 5-arylamino-1,2,3,4-thiatriazole derivatives against selected microorganisms.

| Compound | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| 1a | H | 64 | 128 | >256 |

| 1b | 4-Cl | 16 | 32 | 64 |

| 1c | 4-NO₂ | 8 | 16 | 32 |

| 1d | 2,4-diCl | 8 | 16 | 32 |

| 1e | 4-F | 32 | 64 | 128 |

| 1f | 4-CH₃ | 128 | >256 | >256 |

Research into Anti-inflammatory and Antiviral Activities

Beyond their antimicrobial properties, this compound derivatives have been investigated for their potential as anti-inflammatory and antiviral agents. nih.gov The anti-inflammatory activity is often assessed through in vitro assays that measure the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines.

Research has indicated that certain derivatives of this compound can exhibit potent anti-inflammatory effects. The structural modifications on the anilino ring that are beneficial for antimicrobial activity, such as the presence of halogen atoms, have also been found to enhance anti-inflammatory potential.

In the realm of antiviral research, these compounds have been screened against various viruses. nih.gov The antiviral activity is typically evaluated by determining the concentration of the compound required to inhibit viral replication by 50% (EC₅₀). While research in this area is still emerging, preliminary studies suggest that the this compound scaffold holds promise for the development of novel antiviral therapeutics.

The following table presents hypothetical anti-inflammatory and antiviral activity data for a series of this compound derivatives.

| Compound | Substituent (R) | COX-2 Inhibition (IC₅₀, µM) | Antiviral Activity (EC₅₀, µM) vs. Influenza A (H1N1) |

| 2a | H | 15.2 | >100 |

| 2b | 4-Cl | 2.5 | 12.8 |

| 2c | 4-Br | 1.8 | 9.5 |

| 2d | 4-OCH₃ | 8.9 | 45.2 |

| 2e | 3,4-diCl | 0.9 | 5.1 |

| 2f | 4-CF₃ | 1.2 | 7.3 |

Enzyme Inhibition Studies (e.g., SARS-CoV-2 Protease) and Molecular Docking

The potential of this compound derivatives as enzyme inhibitors has been a subject of significant interest, particularly in the context of antiviral drug discovery. The main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, is a crucial enzyme for viral replication and a prime target for antiviral inhibitors. nih.gov

Molecular docking studies have been employed to predict the binding affinity and interaction patterns of this compound derivatives with the active site of SARS-CoV-2 Mpro. These computational simulations help in understanding how these molecules might inhibit the enzyme's function. The studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues of the protease's active site. The binding energy, calculated from these simulations, provides an estimate of the binding affinity, with lower binding energies indicating a more stable complex and potentially better inhibitory activity.

The table below shows hypothetical molecular docking results for a series of this compound derivatives against SARS-CoV-2 Main Protease.

| Compound | Substituent (R) | Binding Energy (kcal/mol) | Key Interacting Residues |

| 3a | H | -6.5 | HIS41, CYS145 |

| 3b | 4-Cl | -7.8 | HIS41, MET49, CYS145 |

| 3c | 4-OH | -7.2 | HIS41, GLU166, CYS145 |

| 3d | 3-NO₂ | -8.1 | HIS41, MET165, GLU166, CYS145 |

| 3e | 4-CN | -7.9 | HIS41, GLN189, CYS145 |

Prodrug and Bioisosteric Replacement Strategies in Drug Discovery Research

To enhance the therapeutic potential of this compound derivatives, medicinal chemists employ various strategies, including the design of prodrugs and the application of bioisosteric replacements.

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes. This approach can be used to overcome challenges such as poor solubility, low bioavailability, or undesirable side effects. For this compound derivatives, a prodrug strategy could involve modifying the aniline (B41778) nitrogen with a labile group that is cleaved in vivo to release the active parent compound. For example, an acylated derivative could be synthesized to improve lipophilicity and cell membrane permeability, with the acyl group being subsequently removed by esterases in the body.

Bioisosteric replacement is a strategy used in drug design to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.gov For the this compound scaffold, bioisosteric replacements could be applied to various parts of the molecule. For instance, the phenyl ring of the anilino group could be replaced with other aromatic systems like pyridine (B92270) or thiophene to modulate the compound's properties. Similarly, the thiatriazole ring itself, although a key pharmacophore, could be explored for replacement with other five-membered heterocycles to investigate the impact on biological activity.

Advanced Applications and Emerging Research Directions

5-Anilino-1,2,3,4-Thiatriazoles as Sulfur-Transfer Reagents in Organic Synthesis

The 1,2,3,4-thiatriazole ring system is characterized by its inherent instability, particularly upon heating. researchgate.net This thermal lability is the foundation of its potential utility as a sulfur-transfer reagent in organic synthesis. The decomposition of 5-substituted-1,2,3,4-thiatriazoles typically proceeds with the extrusion of molecular nitrogen and the release of a reactive sulfur-containing species.

Research has shown that the thermal stability of the thiatriazole ring is influenced by the substituent at the 5-position. For instance, flash vacuum thermolysis of 5-chloro-1,2,3,4-thiatriazole results in the quantitative formation of elemental sulfur, nitrogen gas, and cyanogen chloride. researchgate.net This clean decomposition pathway highlights the potential of the thiatriazole moiety as a source of "S" atoms for synthetic purposes.

While direct studies detailing the use of 5-anilino-1,2,3,4-thiatriazole as a sulfur-transfer reagent are not extensively documented, the known reactivity of the parent ring system suggests a promising avenue for research. The thermal decomposition of this compound is expected to proceed via the loss of nitrogen to form an unstable intermediate, which can then release elemental sulfur. The process can be generalized as follows:

Activation: Thermal energy is applied to the this compound molecule.

Decomposition: The molecule undergoes a retro-cycloaddition reaction, releasing a stable nitrogen molecule.

Sulfur Transfer: The remaining fragment can then transfer a sulfur atom to a suitable substrate, leading to the formation of new sulfur-containing compounds such as thiiranes, polysulfides, or other sulfur heterocycles.

Further investigation is required to explore the scope of substrates, reaction conditions, and the mechanism of sulfur transfer from this compound.

Potential in Materials Science Research (e.g., Electronic and Optical Properties)

The unique electronic structure of the this compound core makes it an interesting candidate for materials science research, particularly in the field of organic electronics. The electronic and optical properties of these compounds are dictated by the interplay between the electron-rich anilino group and the thiatriazole ring.

Spectroscopic studies have provided insight into the electronic transitions of these molecules. The ultraviolet (UV) absorption spectrum of this compound shows a maximum absorption wavelength (λmax) at 302 nm. wisc.edu This absorption is characteristic of the π → π* transitions within the conjugated system.

Recent research into functionalized 1,2,3,4-thiatriazole derivatives has revealed their potential as advanced materials. For example, a novel donor-acceptor thiatriazole derivative was synthesized and found to exhibit prominent thermally-activated delayed fluorescence (TADF). researchgate.net This compound displayed high photoluminescence quantum yields (PLQY) of 76% in a methylcyclohexane solution and 99% in a Zeonex polymer film under oxygen-free conditions. researchgate.net These findings underscore the potential of the thiatriazole scaffold as an effective electron acceptor in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

| Compound | λmax (nm) | Solvent |

|---|---|---|

| This compound | 302 | Not Specified |

| 5-Amino-1,2,3,4-thiatriazole | 267 | Not Specified |

The development of new this compound derivatives with tailored electronic properties could lead to the creation of novel materials with applications in sensors, organic solar cells, and field-effect transistors.

Development of Novel Heterocyclic Systems Incorporating the Thiatriazole Moiety

The this compound ring is not only a functional molecule in its own right but also serves as a versatile synthetic intermediate for the construction of other complex heterocyclic systems. The reactivity of the ring and its substituents allows for a variety of chemical transformations.

Several studies have demonstrated the conversion of 5-amino-1,2,3,4-thiatriazoles into different heterocyclic structures:

Formation of Benzothiazoles: Alkylation of 5-arylamino-1,2,3,4-thiatriazoles with diazomethane (B1218177) produces 4-methyl-5-arylimino-1,2,3,4-thiatriazoles. Upon heating, these compounds rearrange to form substituted N-methylaminobenzothiazoles. researchgate.net

Synthesis of Thiadiazoles: The reaction of 5-amino-1,2,3,4-thiatriazole with aroyl chlorides and pyridine (B92270) leads to the formation of 2,5-diaryl-1,6-dioxa-6a-thia-3,4-diazapentalenes, while acetylation results in 3,5-diacetamido-1,2,4-thiadiazole. researchgate.net Furthermore, 5-alkyl- and 5-arylamino-1,2,3,4-thiatriazoles react with isothiocyanates to yield 5-substituted 1,2,4-thiadiazol-3-thions. researchgate.net

Generation of Cyanamides: The thermal decomposition of 5-amino-1,2,3,4-thiatriazoles can be controlled to produce substituted cyanamides. researchgate.net

These transformations highlight the utility of the thiatriazole ring as a synthon for building diverse molecular architectures, which may possess interesting biological or material properties.

| Thiatriazole Derivative | Reagent(s) | Resulting Heterocyclic System |

|---|---|---|

| 5-Arylamino-1,2,3,4-thiatriazole | 1. Diazomethane 2. Heat | N-Methylaminobenzothiazole |

| 5-Alkyl/Arylamino-1,2,3,4-thiatriazole | Isothiocyanates | 1,2,4-Thiadiazol-3-thione |

| 5-Amino-1,2,3,4-thiatriazole | Heat | Substituted Cyanamide (B42294) |

| 5-Amino-1,2,3,4-thiatriazole | Aroyl chlorides, Pyridine | 2,5-Diaryl-1,6-dioxa-6a-thia-3,4-diazapentalene |

| 5-Amino-1,2,3,4-thiatriazole | Acetic Anhydride | 3,5-Diacetamido-1,2,4-thiadiazole |

Green Chemistry Approaches to Thiatriazole Synthesis and Reactions

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The traditional synthesis of this compound involves a diazotization reaction of 4-phenyl-3-thiosemicarbazide using sodium nitrite and hydrochloric acid. wisc.edu While effective, this method utilizes reagents that require careful handling and disposal.

Emerging research in the broader field of triazole synthesis has focused on developing more environmentally benign methodologies. nih.gov These approaches include:

Use of Alternative Energy Sources: Microwave irradiation and ultrasound have been successfully employed to accelerate organic reactions, often leading to higher yields and shorter reaction times with reduced energy consumption.

Solvent-Free Reactions: Mechanochemistry, which involves conducting reactions by grinding or milling solid reactants, can eliminate the need for potentially harmful organic solvents.

Aqueous Media: Performing syntheses in water as a solvent is a key aspect of green chemistry. The development of water-tolerant catalytic systems is an active area of research.

While these green methodologies have been extensively applied to the synthesis of 1,2,3- and 1,2,4-triazoles, their application to the synthesis of this compound is a relatively unexplored area. nih.gov Future research efforts could focus on adapting these greener techniques to the synthesis of this and other thiatriazole derivatives, thereby reducing the environmental impact of their production. For example, exploring a one-pot synthesis in an aqueous medium could be a viable green alternative.

Future Perspectives and Unexplored Research Avenues in Thiatriazole Chemistry

The chemistry of this compound presents several exciting opportunities for future research. The foundation of knowledge laid by previous studies opens up new questions and directions for exploration.

Mechanistic and Applicative Studies of Sulfur Transfer: A significant research avenue is the systematic investigation of this compound and its derivatives as sulfur-transfer reagents. Detailed mechanistic studies, including computational modeling, could elucidate the nature of the reactive intermediates and the factors controlling the efficiency and selectivity of sulfur transfer. Demonstrating the practical utility of these reagents in the synthesis of complex, sulfur-containing target molecules would be a major advancement.

Advanced Materials Development: The promising photophysical properties of thiatriazole derivatives warrant further exploration in materials science. The synthesis of a library of 5-anilino-1,2,3,4-thiatriazoles with various donor and acceptor substituents on the anilino ring could lead to materials with tunable emission wavelengths, quantum yields, and charge-transport properties for applications in next-generation OLEDs, sensors, and photovoltaic devices.

Expansion of Synthetic Utility: The use of this compound as a scaffold for creating novel heterocyclic systems is an area ripe for expansion. Investigating new reaction pathways and cycloaddition partners could lead to the discovery of unique molecular frameworks with potential applications in medicinal chemistry and agrochemicals.

Implementation of Green Synthetic Protocols: A critical future direction is the development of sustainable and environmentally friendly methods for the synthesis and transformation of this compound. Applying the principles of green chemistry, such as catalysis, the use of renewable feedstocks, and the elimination of hazardous solvents, will be essential for the long-term viability and industrial application of this class of compounds.

Q & A

Q. Table 1: Key Analytical Techniques for Thiatriazole Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.